
2-(Morpholinomethyl)indolizine-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholinomethyl)indolizine-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. The compound has been synthesized using various methods, and its synthesis method will be discussed in The paper will also discuss the scientific research applications of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
The mechanism of action of 2-(Morpholinomethyl)indolizine-1-carbonitrile is not fully understood. However, studies have shown that the compound works by inhibiting specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways. It has also been shown to inhibit the production of amyloid beta, which is a protein associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-(Morpholinomethyl)indolizine-1-carbonitrile has several biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Morpholinomethyl)indolizine-1-carbonitrile in lab experiments are its potential applications in various fields of scientific research, including medicinal chemistry, and its ability to inhibit specific enzymes and proteins in the body. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(Morpholinomethyl)indolizine-1-carbonitrile. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential applications in other fields of scientific research, such as materials science and environmental science. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 2-(Morpholinomethyl)indolizine-1-carbonitrile has been achieved through various methods. One of the most common methods is the reaction between 1-(morpholinomethyl)indoline and cyanogen bromide. This reaction produces 2-(Morpholinomethyl)indolizine-1-carbonitrile as the main product. Another method involves the reaction between 1-(morpholinomethyl)indoline and chloroacetonitrile in the presence of a base. This reaction also produces 2-(Morpholinomethyl)indolizine-1-carbonitrile as the main product.
Aplicaciones Científicas De Investigación
2-(Morpholinomethyl)indolizine-1-carbonitrile has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, which is a protein associated with Alzheimer's disease.
Propiedades
IUPAC Name |
2-(morpholin-4-ylmethyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-9-13-12(10-16-5-7-18-8-6-16)11-17-4-2-1-3-14(13)17/h1-4,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBYVZBPARDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN3C=CC=CC3=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-ylmethyl)indolizine-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

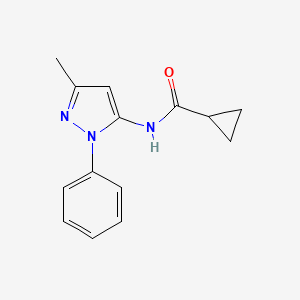

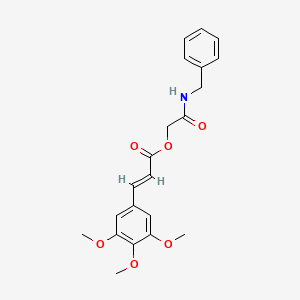
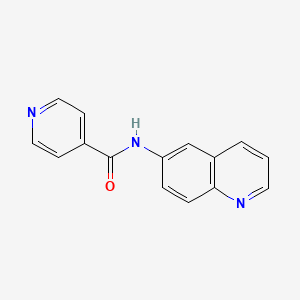
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
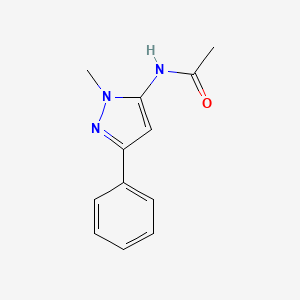


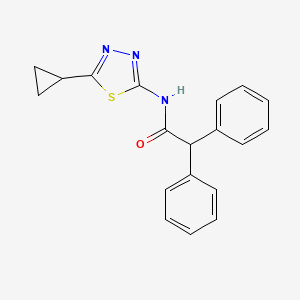
![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)
![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
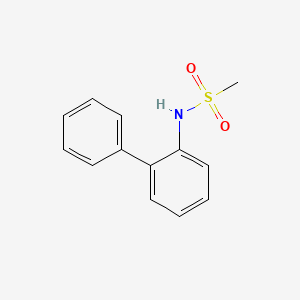
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)